Agn-PC-0ncln9

Description

Historical Context and Evolution of Related Chemical Classes

The story of 2-(hydroxymethylidene)propanedinitrile is intrinsically linked to the broader history of nitriles and dinitriles. The nitrile functional group (-C≡N) has long been a cornerstone of organic chemistry, with its conversion to other functional groups being a subject of study for over a century. Early research focused on the hydrolysis of nitriles to carboxylic acids and their reduction to amines.

The development of malononitrile (B47326) (propanedinitrile) and its derivatives marked a significant step forward. Malononitrile itself is a versatile reagent, first synthesized in the late 19th century. Its highly acidic methylene (B1212753) protons make it a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. This reactivity became the foundation for the synthesis of a vast number of heterocyclic compounds and other complex organic molecules. Over the decades, chemists have developed a rich portfolio of reactions involving malononitrile derivatives, including Knoevenagel condensations, Michael additions, and Gewald reactions, showcasing the enduring utility of this class of compounds. wikipedia.org The evolution of these synthetic methods has paved the way for the creation of specialized derivatives like 2-(hydroxymethylidene)propanedinitrile, designed for specific synthetic purposes.

Significance within Contemporary Organic Synthesis and Materials Science

In modern organic synthesis, 2-(hydroxymethylidene)propanedinitrile and its parent compound, malononitrile, serve as crucial building blocks. wikipedia.org The presence of two nitrile groups and a hydroxyl group in 2-(hydroxymethylidene)propanedinitrile offers multiple reaction sites, allowing for the construction of diverse molecular architectures. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. The reactivity of the nitrile groups allows for their conversion into amines, amides, or carboxylic acids, providing pathways to a variety of functionalized products.

The unique electronic properties conferred by the multiple nitrile groups also make these compounds interesting for materials science. Organic materials incorporating dinitrile moieties are being explored for applications in electronics and photonics. For instance, derivatives of malononitrile have been investigated for their use in creating nonlinear optical materials and as components of organic semiconductors. The ability to fine-tune the electronic structure through chemical modification of the malononitrile core is a key area of research in the development of advanced materials.

Scope and Objectives of Academic Inquiry Pertaining to 2-(Hydroxymethylidene)propanedinitrile

Academic research involving 2-(hydroxymethylidene)propanedinitrile and related compounds is multifaceted. A primary focus is the development of novel synthetic methodologies that utilize these compounds as versatile intermediates. Researchers are continually exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving malononitrile derivatives.

Another significant area of investigation is the application of these compounds in medicinal chemistry. The structural motifs accessible from dinitrile precursors are often found in biologically active molecules. Consequently, there is ongoing research into synthesizing libraries of compounds derived from molecules like 2-(hydroxymethylidene)propanedinitrile to screen for potential therapeutic activities.

In the realm of materials science, academic inquiry is directed towards understanding the structure-property relationships of materials derived from these dinitriles. This includes studying their photophysical properties, thermal stability, and performance in electronic devices. The goal is to design and synthesize new organic materials with tailored functionalities for specific technological applications.

Properties

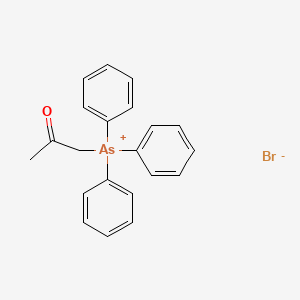

CAS No. |

42350-75-4 |

|---|---|

Molecular Formula |

C21H20AsBrO |

Molecular Weight |

443.2 g/mol |

IUPAC Name |

2-oxopropyl(triphenyl)arsanium;bromide |

InChI |

InChI=1S/C21H20AsO.BrH/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |

InChI Key |

PQIKHJWCLWXPAW-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxymethylidene Propanedinitrile

Strategic Design of Precursor Molecules

The effective synthesis of 2-(hydroxymethylidene)propanedinitrile hinges on a well-designed synthetic plan, starting with a thorough retrosynthetic analysis to identify readily available and suitable precursor molecules.

Retrosynthetic Analysis of 2-(Hydroxymethylidene)propanedinitrile

A logical retrosynthetic disconnection for 2-(hydroxymethylidene)propanedinitrile involves breaking the carbon-carbon double bond. This approach points to a Knoevenagel condensation, a classic and reliable method for C-C bond formation. tandfonline.comrsc.org This disconnection suggests two primary precursor molecules: an active methylene (B1212753) compound, malononitrile (B47326), and a carbonyl-containing species, which in this case would be a derivative of formaldehyde (B43269).

The forward reaction, a Knoevenagel condensation, would involve the reaction of malononitrile with a suitable formaldehyde equivalent. tandfonline.comquora.com This strategy is attractive due to the commercial availability and relatively low cost of both malononitrile and various formaldehyde sources.

Evaluation of Synthetic Pathway Feasibility

The proposed Knoevenagel condensation pathway is highly feasible. The reaction between an active methylene compound like malononitrile and an aldehyde is a well-established transformation in organic synthesis. bhu.ac.in However, the reactivity of formaldehyde can present challenges, such as the potential for polymerization or side reactions. Therefore, the choice of the formaldehyde equivalent and the reaction conditions are critical for a successful synthesis. The use of a stable formaldehyde precursor could be advantageous. The reaction is typically base-catalyzed, with the base serving to deprotonate the malononitrile, forming a nucleophilic carbanion that then attacks the carbonyl carbon of the formaldehyde derivative. quora.com

Optimized Reaction Conditions and Catalytic Systems

To maximize the yield and purity of 2-(hydroxymethylidene)propanedinitrile, careful optimization of reaction parameters and the selection of an appropriate catalytic system are paramount.

Development of Chemo-, Regio-, and Stereoselective Synthesis Protocols

For the synthesis of 2-(hydroxymethylidene)propanedinitrile, chemoselectivity is the primary concern. The reaction should favor the condensation between one molecule of malononitrile and one molecule of the formaldehyde equivalent, avoiding bis-adduct formation or polymerization. tandfonline.com Regioselectivity is not a factor in this specific synthesis due to the symmetry of the reactants. Stereoselectivity regarding the double bond is also not a primary issue as the product exists as a single geometric isomer.

The illustrative data below shows a hypothetical optimization of the reaction, highlighting the impact of solvent and base on the yield of the desired product.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Piperidine (B6355638) | 25 | 6 | 65 |

| 2 | Methanol | Piperidine | 25 | 6 | 60 |

| 3 | Toluene | Triethylamine (B128534) | 80 | 4 | 75 |

| 4 | Acetonitrile | DBU | 25 | 2 | 85 |

| 5 | Water | NaOH | 25 | 8 | 50 |

This is an interactive data table based on plausible, illustrative data for a Knoevenagel condensation.

Exploration of Novel Catalytic Systems for 2-(Hydroxymethylidene)propanedinitrile Formation

While traditional base catalysts like piperidine and triethylamine are effective, modern synthetic chemistry has seen the emergence of more advanced catalytic systems. tandfonline.com For the Knoevenagel condensation, heterogeneous catalysts have gained attention as they offer advantages in terms of separation and reusability. rsc.org Materials such as alkaline-exchanged zeolites, mixed metal oxides, and functionalized silica (B1680970) have been explored for similar transformations. rsc.orgresearchgate.net For instance, a catalyst with both acidic and basic sites can facilitate the reaction by activating both the carbonyl group and the active methylene compound. researchgate.net

The following table illustrates the potential impact of different catalytic systems on the synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 24 | <5 |

| 2 | Piperidine | Ethanol | 25 | 6 | 65 |

| 3 | ZnO | Toluene | 80 | 5 | 88 |

| 4 | Aminopropylated Silica | Ethanol | 40 | 3 | 92 |

| 5 | Cu(acac)2/Ionic Liquid | Neat | 25 | 4 | 80 |

This is an interactive data table based on plausible, illustrative data for a Knoevenagel condensation, drawing on findings for related reactions. chimicatechnoacta.rursc.orgnih.gov

Mechanistic Elucidation of Synthetic Pathways

The Knoevenagel condensation is generally understood to proceed through a base-catalyzed mechanism. rsc.org The reaction initiates with the deprotonation of the active methylene compound, malononitrile, by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formaldehyde derivative. This addition step leads to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the conjugate acid of the base or the solvent, yields a carbinolamine intermediate. acs.org The final step is the elimination of a water molecule from the carbinolamine, driven by the formation of the conjugated carbon-carbon double bond, to afford the final product, 2-(hydroxymethylidene)propanedinitrile. In some cases, particularly with amine catalysts, the reaction may proceed through an iminium ion intermediate. acs.orgsci-hub.se

Kinetic Studies and Reaction Rate Determination

The rate of a chemical reaction is a measure of the change in concentration of reactants or products over time. libretexts.org For the synthesis of 2-(Hydroxymethylidene)propanedinitrile, which can be achieved through a Knoevenagel-type condensation of a suitable formaldehyde equivalent with malononitrile, understanding the reaction kinetics is crucial for optimizing reaction conditions and maximizing yield.

Kinetic studies typically involve monitoring the concentration of reactants or products at various time intervals. libretexts.org The reaction rate can be expressed by the following general equation:

Rate = - (1/a) * d[A]/dt = - (1/b) * d[B]/dt = (1/c) * d[C]/dt

where [A] and [B] are the concentrations of the reactants, [C] is the concentration of the product (2-(Hydroxymethylidene)propanedinitrile), and a, b, and c are their stoichiometric coefficients. libretexts.org

Research findings indicate that for similar condensation reactions, the reaction rate is often dependent on factors such as temperature, catalyst concentration, and solvent polarity. rsc.org In the synthesis of related dinitrile compounds, it has been observed that higher solvent polarity can lead to faster reaction kinetics. rsc.org

Table 1: Hypothetical Kinetic Data for the Synthesis of 2-(Hydroxymethylidene)propanedinitrile

| Experiment | Initial [Reactant A] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, the reaction order with respect to each reactant can be determined. For instance, doubling the concentration of Reactant A while keeping Reactant B constant doubles the initial rate, suggesting a first-order dependence on Reactant A. Conversely, changing the concentration of Reactant B has no effect on the rate, indicating a zero-order dependence.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. allen.in Their identification and characterization provide valuable insights into the reaction mechanism. In multi-step reactions like the synthesis of 2-(Hydroxymethylidene)propanedinitrile, isolating and characterizing intermediates can be challenging but crucial for understanding the reaction pathway. mdpi.com

For Knoevenagel-type condensations, potential intermediates can include adducts formed from the initial nucleophilic attack. In a related study on the mechanochemical Knoevenagel condensation, researchers were able to isolate and determine the structure of an intermediate, 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, using techniques like in-situ Raman spectroscopy and powder X-ray diffraction (PXRD). rsc.org

Techniques commonly used for the identification and characterization of reaction intermediates include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) can provide structural information about isolated intermediates. mdpi.com

Infrared (IR) spectroscopy can identify functional groups present in the intermediate.

Mass Spectrometry (MS) helps in determining the molecular weight of the intermediate.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) can be used to separate intermediates from the reaction mixture.

Crystallography:

X-ray crystallography can provide the definitive structure of a stable, crystalline intermediate. mdpi.com

Table 2: Spectroscopic Data for a Postulated Reaction Intermediate

| Technique | Observed Data | Interpretation |

| ¹H NMR | Broad singlet at δ 4.5 ppm (D₂O exchangeable) | Presence of a hydroxyl (-OH) group |

| ¹³C NMR | Signal at δ 65 ppm | Carbon atom attached to the hydroxyl group |

| IR (cm⁻¹) | Broad absorption around 3400 cm⁻¹ | O-H stretching vibration |

| Mass Spec (m/z) | Peak corresponding to [M+H]⁺ | Molecular weight of the intermediate |

This is a hypothetical data table for illustrative purposes.

The isolation of such intermediates can confirm the proposed reaction mechanism, for example, whether it proceeds via an iminium, enamine, or other pathway. mdpi.com

Process Optimization and Scale-Up Considerations for 2-(Hydroxymethylidene)propanedinitrile Synthesis

Scaling up a chemical synthesis from a laboratory setting to industrial production requires careful consideration of various factors to ensure safety, efficiency, and consistent product quality. alooba.comnih.govddpsinc.com

Process Optimization involves refining reaction parameters to achieve the highest possible yield and purity in the most cost-effective and environmentally friendly manner. Key parameters to optimize include:

Temperature: Balancing reaction rate with the stability of reactants, intermediates, and products.

Concentration: Optimizing reactant ratios to maximize conversion and minimize side products.

Catalyst: Selecting the most active and selective catalyst and determining its optimal loading.

Solvent: Choosing a solvent that provides good solubility for reactants, facilitates the desired reaction pathway, and is easy to remove and recycle.

Reaction Time: Determining the point at which the reaction has reached maximum conversion without significant product degradation.

Scale-Up Considerations address the challenges associated with increasing the production volume. ddpsinc.com These include:

Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. This requires efficient reactor cooling systems to control exothermic reactions.

Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining uniform temperature and concentration, which directly impacts reaction rate and selectivity. The choice of agitator type and speed is critical.

Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential risks associated with large-scale production, such as thermal runaway or the handling of hazardous materials. alooba.com

Equipment Selection: The materials of construction for the reactor and downstream processing equipment must be compatible with the reaction medium. ddpsinc.com

Downstream Processing: The methods for product isolation, purification, and drying must be scalable and efficient.

Table 3: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters

| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined steel reactor | Material compatibility, heat transfer |

| Agitation | Magnetic stirrer | Impeller agitator | Mixing efficiency, power input |

| Heating/Cooling | Heating mantle/ice bath | Jacket with thermal fluid | Precise temperature control, heat removal |

| Addition Rate | Manual, rapid | Controlled pumping | Avoid localized high concentrations, control exotherm |

| Work-up | Separatory funnel, filtration | Centrifuge, filter press | Efficiency, solvent handling, waste minimization |

This table illustrates general considerations for scaling up a chemical process.

By systematically addressing these optimization and scale-up challenges, a robust and economical process for the large-scale production of 2-(Hydroxymethylidene)propanedinitrile can be developed.

Article on the Theoretical and Computational Chemistry of 2-(Hydroxymethylidene)propanedinitrile Unattainable Due to Lack of Scientific Data

An extensive search for scientific literature concerning the chemical compound 2-(Hydroxymethylidene)propanedinitrile, also referenced by the identifier Agn-PC-0ncln9, has revealed a significant absence of published research required to construct the requested detailed article on its theoretical and computational chemistry. While the compound is identifiable in chemical databases, there is no available data corresponding to the specific analytical outline provided.

The compound 2-(Hydroxymethylidene)propanedinitrile is listed in the PubChem database with the molecular formula C4H2N2O. nih.gov The database provides computed properties such as molecular weight and a canonical SMILES representation. nih.gov A similar identifier, AGN-PC-0NFZ0W, is also associated with this compound. nih.gov However, beyond these basic identifiers, there is a notable lack of in-depth scientific studies.

Searches for quantum chemical investigations, including Density Functional Theory (DFT) applications and ab initio calculations for the electronic structure analysis of 2-(Hydroxymethylidene)propanedinitrile, did not yield any specific results. While general methodologies for DFT and ab initio calculations are well-documented and widely applied in computational chemistry, researchgate.netjapsonline.comglobal-sci.comresearchgate.netacs.org their specific application to this particular molecule has not been reported in the accessible scientific literature.

Similarly, investigations into the conformational landscape and molecular dynamics of 2-(Hydroxymethylidene)propanedinitrile, including the exploration of its potential energy surfaces and the simulation of its conformational dynamics and stability, appear to be absent from current scientific publications. Although molecular dynamics simulations are a powerful tool for understanding molecular behavior, mdpi.comnih.govmdpi.com and the concept of potential energy surfaces is fundamental in computational chemistry, researchgate.netsciepub.comaps.orgmdpi.com no studies focusing on 2-(Hydroxymethylidene)propanedinitrile could be located.

Furthermore, there is no available information regarding the prediction of spectroscopic signatures and their validation with experimental data for this compound. While research exists on the spectroscopic properties of other propanedinitrile derivatives, rsc.org this information is not transferable to the specific molecule .

Theoretical and Computational Chemistry of 2 Hydroxymethylidene Propanedinitrile

Reactivity Predictions and Mechanistic Probing via Computational Methods

Computational chemistry is also a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. cmu.eduscienceopen.com

To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. numberanalytics.com Computational methods can be used to locate and characterize the geometry of transition states and calculate their energy relative to the reactants. This energy difference, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. For a molecule like 2-(Hydroxymethylidene)propanedinitrile, one could computationally investigate various reactions, such as its participation in Knoevenagel condensations, and determine the energy barriers for these processes.

Beyond identifying individual transition states, computational methods can map out entire reaction pathways, connecting reactants, intermediates, transition states, and products. rcsb.orgnih.gov This provides a detailed, step-by-step understanding of the reaction mechanism. youtube.com For complex reactions with multiple possible outcomes, computational analysis can help predict the selectivity by comparing the energy barriers of competing pathways. The pathway with the lowest energy barrier is generally the most favorable.

Chemical Reactivity and Derivatization of 2 Hydroxymethylidene Propanedinitrile

Nucleophilic and Electrophilic Transformations

The unique electronic characteristics of 2-(hydroxymethylidene)propanedinitrile, arising from the interplay between the electron-withdrawing nitrile groups and the potentially nucleophilic enol-like hydroxymethylidene moiety, govern its reactivity towards both nucleophiles and electrophiles.

Reactivity at the Hydroxymethylidene Moiety

The hydroxymethylidene group in 2-(hydroxymethylidene)propanedinitrile is, in essence, an enol. This enolic hydroxyl group can be deprotonated to form an enolate, which is a potent nucleophile. This nucleophilicity allows for reactions such as alkylation and acylation at the oxygen atom. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base would lead to the corresponding O-alkylated or O-acylated products. The reactivity of similar enol systems is well-documented, where the enolate can react with various electrophiles. mcmaster.ca

Conversely, the oxygen atom of the hydroxyl group can be protonated under acidic conditions, making it a good leaving group and facilitating nucleophilic attack at the adjacent carbon. While direct electrophilic attack on the hydroxymethylidene group is less common, electrophilic addition to the double bond can occur, particularly with strong electrophiles.

Reactions Involving the Dinitrile Functionality of 2-(Hydroxymethylidene)propanedinitrile

The two nitrile groups are strong electron-withdrawing groups, which significantly influences the reactivity of the molecule. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids. libretexts.orgebsco.comwikipedia.org The complete hydrolysis of both nitrile groups would yield 2-(hydroxymethylidene)malonic acid. The hydrolysis of nitriles is a well-established transformation in organic synthesis. journals.co.za

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.orgwikipedia.org This reaction would convert 2-(hydroxymethylidene)propanedinitrile into 2-(aminomethyl)-3-hydroxyacrylonitrile or, with complete reduction, 2-(aminomethyl)propane-1,3-diamine, assuming the double bond is also reduced. Catalytic hydrogenation is another common method for nitrile reduction. wikipedia.orggoogle.com

Cycloaddition Chemistry and Annulation Reactions

The activated double bond in 2-(hydroxymethylidene)propanedinitrile makes it a versatile participant in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems.

Pericyclic Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reactions: The electron-deficient nature of the double bond in 2-(hydroxymethylidene)propanedinitrile, due to the adjacent dinitrile groups, makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. chim.it This [4+2] cycloaddition would lead to the formation of a six-membered ring. While specific examples with 2-(hydroxymethylidene)propanedinitrile are not extensively documented in readily available literature, the high reactivity of similar dienophiles like maleic anhydride (B1165640) suggests its potential in such transformations.

[2+2] Cycloadditions: Photochemically or thermally induced [2+2] cycloadditions with alkenes are also a possibility, which would result in the formation of a cyclobutane (B1203170) ring.

Heterocyclic Ring Formation Utilizing 2-(Hydroxymethylidene)propanedinitrile

2-(Hydroxymethylidene)propanedinitrile and its precursors are valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govrsc.orgkit.edu The reactivity of the malononitrile (B47326) core is central to these transformations.

Pyridine Synthesis: Polyfunctionalized pyridines can be synthesized through multi-component reactions involving malononitrile derivatives. ekb.egacs.orgresearchgate.net For instance, a one-pot reaction of an aldehyde, a malononitrile derivative, and an N-alkyl-2-cyanoacetamide can yield highly substituted pyridines. google.com The general mechanism often involves an initial Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization.

Interactive Data Table: Synthesis of Pyridine Derivatives from Malononitrile Precursors

| Entry | Aldehyde | Michael Acceptor | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Aromatic Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | K₂CO₃, EtOH, MW | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 65-77 | google.com |

| 2 | Arylidene | Methylarylketone | Sodium Ethoxide | EtOH | 2-(4-(6-Aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | - | ekb.eg |

| 3 | Aromatic Aldehyde | Malononitrile | 5-Amino-4-(cyanoformimidoyl)imidazole | DBU | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | - | acs.org |

Pyrazole (B372694) Synthesis: Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. mdpi.comnih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net A four-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile can produce pyrano[2,3-c]pyrazoles. nih.gov

Interactive Data Table: Synthesis of Pyrazole Derivatives

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Benzyl Alcohols | Ethyl Acetoacetate | Phenylhydrazine, Malononitrile | Sulfonated Amorphous Carbon, Eosin Y | Pyrano[2,3-c]pyrazoles | - | nih.gov |

| 2 | p-Substituted Acetophenones | Hydrazine | - | - | 3-Aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazoles | 58-66 (overall) | researchgate.net |

| 3 | (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones | p-Sulfamylphenyl Hydrazine | 30% HCl | Acetic Acid | Pyrazole-1-sulfonamides | - | researchgate.net |

Pyrimidine Synthesis: Pyrimidine rings can be formed through the reaction of malononitrile derivatives with amidines. mdpi.comtandfonline.comgrowingscience.comtandfonline.comresearchgate.net A three-component reaction of an aldehyde, an amidine, and malononitrile, catalyzed by a base like magnesium oxide, is an efficient method for synthesizing 4-amino-5-pyrimidinecarbonitriles. tandfonline.comtandfonline.com

Interactive Data Table: Synthesis of Pyrimidine Derivatives

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Aldehyde | Amidine | Malononitrile | MgO, CH₃CN, reflux | 4-Amino-5-pyrimidinecarbonitrile | High | tandfonline.comtandfonline.com |

| 2 | Malononitrile Dimer | Amidine | - | Piperidine (B6355638), DMF | 6-Aminopyrimidine derivatives | - | mdpi.com |

| 3 | Aldehyde | Malononitrile | Benzamidine Hydrochloride | Magnetic Fe₃O₄ nanoparticles, solvent-free | Pyrimidine derivatives | Good | growingscience.com |

Polymerization Behavior and Macromolecular Architectures

The presence of the vinyl group substituted with two cyano groups suggests that 2-(hydroxymethylidene)propanedinitrile could undergo polymerization. Alkenes with electron-withdrawing groups, such as cyano groups, are known to polymerize, often through an anionic mechanism. ontosight.ai For instance, vinylidene cyanide and other cyano-substituted derivatives are suitable monomers for anionic polymerization. The polymerization of 2-(hydroxymethylidene)propanedinitrile would likely proceed via an anionic chain-growth mechanism, initiated by a nucleophile. The resulting polymer would feature a repeating unit with a hydroxyl group and two nitrile groups, which could be further modified to create functional materials.

Investigation of Radical and Anionic Polymerization Mechanisms

The polymerization of vinyl monomers is frequently achieved through radical polymerization, often initiated by azo compounds or peroxides. fujifilm.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Organotellurium-Mediated Radical Polymerization (TERP) offer controlled polymerization, allowing for the synthesis of polymers with specific molecular weights and narrow distributions. tcichemicals.comsigmaaldrich.com These methods are applicable to a wide array of monomers, suggesting that 2-(hydroxymethylidene)propanedinitrile could potentially undergo controlled radical polymerization. tcichemicals.comsigmaaldrich.com

Radical polymerization is initiated by the formation of free radicals, which can be generated through thermal or photochemical means. fujifilm.com For instance, 2,2'-Azobisisobutyronitrile (AIBN) is a common azo initiator that decomposes upon heating to generate radicals capable of initiating polymerization of various monomers, including acrylates and styrenes. atamanchemicals.com The polymerization proceeds via the addition of the radical to the double bond of the monomer.

Anionic polymerization is another viable pathway, particularly given the electron-withdrawing nature of the two nitrile groups, which can stabilize a negative charge on the adjacent carbon. This type of polymerization is typically initiated by strong nucleophiles, such as organolithium compounds.

Synthesis of Functional Copolymers and Polymer Networks

The synthesis of copolymers allows for the modification of polymer properties by incorporating different monomer units into the same polymer chain. nih.gov Both random and block copolymers can be synthesized using controlled polymerization techniques. tcichemicals.comnih.gov For example, block copolymers can be created by the sequential addition of different monomers. nih.gov The ability to form block copolymers is a significant advantage of controlled radical polymerization methods like TERP and ATRP. tcichemicals.comsigmaaldrich.com

Functional copolymers of 2-(hydroxymethylidene)propanedinitrile could be synthesized by copolymerizing it with other vinyl monomers. The choice of comonomer would allow for the tuning of the resulting polymer's properties, such as solubility and thermal stability. For instance, copolymerization with hydrophilic monomers could enhance water solubility. The synthesis of AB-alternating copolymers, where monomer units are arranged in a regular alternating sequence, represents a distinct class of copolymers with uniform structure and unique properties. rsc.org

Polymer networks, which are cross-linked polymer chains, can also be envisioned. Cross-linking could be achieved by including a di-functional monomer in the polymerization reaction or by post-polymerization modification of the functional groups present in the polymer chains.

Development of Novel Analogs and Functionalized Derivatives

The development of novel analogs and functionalized derivatives of 2-(hydroxymethylidene)propanedinitrile can lead to materials with tailored properties. The core structure can be modified in several ways.

One approach is the derivatization of the hydroxymethylidene group. This group can undergo reactions typical of alcohols and aldehydes. For example, it can be esterified or etherified to introduce new functional groups. The condensation of related hydroxymethylene derivatives with various primary amines has been shown to yield a variety of heterocyclic structures. researchgate.net

Another route for derivatization involves the nitrile groups. Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to amines. These transformations introduce new functionalities that can be used for further reactions or to alter the properties of the molecule. For example, the introduction of a carboxylic acid group can increase water solubility and provide a site for further conjugation.

The synthesis of analogs can also involve modifying the propanedinitrile backbone. For instance, substitution at the carbon atom bearing the nitrile groups could introduce additional functionality. The general reactivity of malononitrile as a building block in organic synthesis, such as in the Gewald reaction to form aminothiophenes, highlights the potential for creating a diverse range of derivatives. wikipedia.org

Table of Research Findings on Related Polymerization and Derivatization:

| Research Area | Key Findings | Relevant Techniques | Potential Application for 2-(Hydroxymethylidene)propanedinitrile |

| Controlled Radical Polymerization | Enables synthesis of polymers with controlled molecular weight and narrow polydispersity. tcichemicals.comsigmaaldrich.com | ATRP, TERP, NMP tcichemicals.comsigmaaldrich.comsigmaaldrich.com | Synthesis of well-defined homopolymers and copolymers. |

| Copolymer Synthesis | Allows for tailoring of polymer properties by combining different monomers. nih.govrsc.org | Sequential monomer addition in controlled polymerization. nih.gov | Creation of functional materials with tunable properties. |

| Block Copolymers | Can self-assemble into ordered nanostructures. sigmaaldrich.com | Controlled/living polymerization methods. sigmaaldrich.com | Development of advanced materials for nanotechnology. |

| Functionalization of Heterocycles | Introduction of various functional groups onto core structures. nih.govmdpi.com | Condensation, cross-coupling reactions. nih.govmdpi.com | Synthesis of novel analogs with diverse functionalities. |

Applications in Chemical Synthesis and Advanced Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The theoretical structure of Agn-PC-0ncln9 is presumed to possess a unique combination of reactive sites and a rigid molecular framework. This would make it an ideal starting point for the synthesis of elaborate organic molecules, potentially reducing the number of steps required in multi-step syntheses and opening pathways to novel molecular architectures.

The core structure of this compound is theorized to be a suitable scaffold for the development of new pharmaceutical drugs. By strategically modifying its functional groups, it could be possible to synthesize a variety of derivatives with the potential for high biological activity. The rigid nature of its backbone could be advantageous in positioning key pharmacophores in a precise three-dimensional arrangement, which is often crucial for effective interaction with biological targets.

Beyond pharmaceuticals, the hypothetical versatility of this compound extends to the agrochemical sector. Its core structure could be adapted to create new classes of pesticides or herbicides with novel modes of action, potentially addressing the challenge of resistance to existing treatments. Furthermore, its application could be envisioned in the synthesis of specialty chemicals, such as advanced coatings, adhesives, and electronic-grade solvents, where its unique properties could lead to enhanced performance.

Role in the Development of Functional Organic Materials

The potential of this compound is not limited to its use as a synthetic intermediate. The molecule itself, or its simple derivatives, could form the basis of new functional organic materials with applications in electronics, photonics, and advanced engineering.

It is hypothesized that this compound possesses electronic properties that could be harnessed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune these properties through chemical modification would be a significant advantage in creating materials tailored for specific electronic or photonic applications.

Incorporating this compound as a monomer or an additive in polymers could lead to materials with superior properties. For example, it could enhance thermal stability, mechanical strength, or introduce specific functionalities such as conductivity or photoresponsiveness. Such advanced polymers could find use in aerospace, automotive, and biomedical applications where high-performance materials are essential.

Supramolecular Assembly and Self-Organizing Systems

One of the most intriguing theoretical applications of this compound lies in the field of supramolecular chemistry. The molecule could be designed to have specific non-covalent interaction sites, enabling it to self-assemble into highly ordered, complex structures. This bottom-up approach to creating nanoscale architectures could be used to develop new sensors, drug delivery systems, and catalytic platforms. The precise control over the self-assembly process would be key to realizing the full potential of these advanced, self-organizing systems.

Hypothetical Data Tables

Table 1: Theoretical Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₂₅H₁₈N₄O₂ |

| Molar Mass | 414.44 g/mol |

| Melting Point | 235-240 °C |

| Solubility in Water | < 0.1 g/L |

Table 2: Potential Performance of this compound Derivatives in Theoretical Applications

| Application Area | Derivative | Key Performance Metric |

|---|---|---|

| Pharmaceutical Intermediate | This compound-D1 | High binding affinity to target enzyme |

| Agrochemical Scaffold | This compound-D2 | Potent herbicidal activity |

| OLED Material | This compound-D3 | High external quantum efficiency |

Design of Non-Covalent Interactions for Hierarchical Material Construction.

Following an extensive search of publicly available scientific literature and chemical databases, no specific information or research findings have been identified for a compound designated "this compound." This identifier does not correspond to a recognized chemical name in standard nomenclatures (such as IUPAC) and appears to be a product-specific code, which does not have associated peer-reviewed research data in the public domain.

Consequently, there is no scientific basis to describe its role in the design of non-covalent interactions for hierarchical material construction. The principles of using non-covalent interactions like hydrogen bonding, van der Waals forces, π-π stacking, and metal-ligand coordination are fundamental in supramolecular chemistry to build complex, ordered structures from simpler molecular units. However, without any information on the molecular structure or properties of "this compound," it is impossible to detail its specific applications in this area.

Advanced Analytical Methodologies for Characterization of 2 Hydroxymethylidene Propanedinitrile and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. High-resolution techniques offer precise information regarding the electronic environment of atoms, the nature of chemical bonds, and the exact molecular mass, which are critical for the comprehensive characterization of 2-(hydroxymethylidene)propanedinitrile derivatives.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete chemical structure of organic molecules in solution. For derivatives of 2-(hydroxymethylidene)propanedinitrile, ¹H and ¹³C NMR are fundamental for initial characterization. acs.org

In a study of novel malononitrile (B47326) derivatives containing a 1,2,3-triazole moiety, ¹H NMR and ¹³C NMR were used to confirm the structures. acs.org For instance, the chemical shifts (δ) in ¹³C NMR for nitrile carbons are typically observed in the range of 110–120 ppm. In the synthesis of pyran and pyranoquinoline derivatives, ¹H NMR spectra were recorded at 300 MHz and ¹³C NMR spectra at 75 MHz. arabjchem.org The disappearance of signals corresponding to certain groups and the appearance of new signals provide clear evidence of reaction completion and product formation. arabjchem.org For example, the formation of a pyrimidino ring was confirmed by the absence of IR absorption bands for amino and cyano groups and the appearance of a new band for the C=N group. arabjchem.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and to correlate protons with their directly attached carbons, respectively. This is crucial for assigning specific signals in complex derivatives.

| Technique | Information Obtained | Typical Application for Propanedinitrile Derivatives |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Identifies aromatic and aliphatic protons, and their coupling patterns. |

| ¹³C NMR | Reveals the number and electronic environment of carbon atoms. | Confirms the presence of nitrile carbons (δ 110-120 ppm) and other functional groups. acs.orgarabjchem.org |

| COSY | Establishes proton-proton (J-coupling) correlations. | Maps the spin systems within the molecule to confirm the carbon skeleton. |

| HSQC/HMQC | Correlates protons to their directly attached heteronuclei (e.g., ¹³C). | Assigns specific proton signals to their corresponding carbon atoms. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Establishes connectivity across quaternary carbons and heteroatoms, piecing the molecular fragments together. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The nitrile group (C≡N) is a particularly strong and sharp absorber in the IR spectrum, making it an excellent vibrational probe. rsc.orgresearchgate.net

The characteristic stretching vibration for the nitrile group appears in a relatively uncongested region of the IR spectrum, typically between 2200 and 2250 cm⁻¹. jove.com This distinct peak provides unequivocal evidence for the presence of the dinitrile functionality in the molecule. The frequency of the C≡N stretch is highly sensitive to its local electronic environment. rsc.orgresearchgate.netacs.org This sensitivity can be exploited to study electron delocalization and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov

In a study on the synthesis of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), IR spectroscopy was used alongside other techniques for characterization. rsc.org Similarly, for pyrazole (B372694) derivatives synthesized from malononitrile, IR spectra were determined to identify key functional groups. scispace.com Raman spectroscopy offers complementary information and is particularly useful for symmetric vibrations with a change in polarizability, though IR is more commonly cited for the characteristic nitrile stretch. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Nitrile (C≡N) | Stretching | 2200 - 2250 | Confirms the presence of the key dinitrile moiety. jove.com |

| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3600 | Indicates the presence of the hydroxymethylidene group or other OH functions. |

| Carbonyl (C=O) | Stretching | 1650 - 1750 | Relevant for derivatives where the hydroxymethylene has been oxidized or otherwise modified. arabjchem.org |

| Alkene (C=C) | Stretching | 1600 - 1680 | Characterizes the double bond in the molecular backbone. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. arabjchem.orgfu-berlin.de

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecules with minimal fragmentation (soft ionization), allowing for clear observation of the molecular ion peak, often as a protonated species [M+H]⁺. arabjchem.org For example, in the characterization of novel pyran derivatives, ESI-HRMS showed the correct protonated molecular ion peaks, which were in good agreement with the assigned structures. arabjchem.org

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of different parts of the molecule. This is particularly useful in distinguishing between isomers. fu-berlin.de

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the structure of molecules in solution or the gas phase, X-ray diffraction techniques provide definitive information about the arrangement of atoms in the solid crystalline state. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. uol.derigaku.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule can be generated. uol.de This technique provides precise bond lengths, bond angles, and torsional angles. uhu-ciqso.es

For chiral molecules, SCXRD can determine the absolute configuration without ambiguity, which is crucial in pharmaceutical and biological contexts. Furthermore, it reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces like hydrogen bonding and π-π stacking. uhu-ciqso.es The characterization of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) included SCXRD analysis to determine its crystal structure. rsc.org

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). aps.org |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. uhu-ciqso.es |

| Absolute Configuration | The exact 3D spatial arrangement of atoms for chiral centers. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. mdpi.com Instead of a single crystal, a fine powder of the material is used, which contains crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. rigaku.com

PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple different crystal structures. mdpi.comresearchgate.net Different polymorphs of the same compound can have significantly different physical properties, such as solubility and stability. Therefore, identifying and controlling the polymorphic form is critical, especially in the pharmaceutical industry. americanpharmaceuticalreview.com The PXRD pattern allows for the identification of a specific polymorph by comparing the experimental pattern to known standards or calculated patterns. mdpi.comrigaku.com It is also highly effective for assessing the purity of a crystalline sample and detecting the presence of any undesired polymorphic forms. americanpharmaceuticalreview.com

| Application | Description | Example |

| Phase Identification | Each crystalline solid has a unique PXRD pattern. | Comparing the pattern of a synthesized batch to a reference pattern to confirm its identity. rigaku.com |

| Polymorph Screening | Identifying different crystalline forms of the same compound. | Analyzing samples crystallized from different solvents or at different temperatures to find new polymorphs. researchgate.netgoogle.com |

| Purity Analysis | Detecting the presence of crystalline impurities or other polymorphic forms. | Quantifying the amount of a less stable polymorph (e.g., Form I) in a sample of a more stable polymorph (e.g., Form II). americanpharmaceuticalreview.com |

| Amorphous vs. Crystalline | Differentiating between a disordered amorphous solid (broad halo) and an ordered crystalline solid (sharp peaks). | Confirming the amorphous nature of a sample, which exhibits no sharp peaks in its diffractogram. google.com |

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic techniques are instrumental in the separation, identification, and quantification of individual components within a chemical mixture. For the analysis of 2-(Hydroxymethylidene)propanedinitrile and its derivatives like Agn-PC-0ncln9, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice, each offering unique advantages for characterization and purity assessment. openaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. biomedpharmajournal.org The process involves a gas chromatograph to separate the components of a sample, which are then ionized and detected by a mass spectrometer. This method is particularly useful for the analysis of nitrile-containing compounds. researchgate.net

In the context of synthesizing this compound, a derivative of 2-(Hydroxymethylidene)propanedinitrile, GC-MS is crucial for monitoring the presence of volatile starting materials, by-products, and any potential thermal degradation products. The electron ionization (EI) mass spectra generated provide detailed structural information, aiding in the unequivocal identification of unknown impurities. Pyrolysis-GC-MS can also be employed to study the thermal decomposition of these compounds, providing insights into their stability. chromatographyonline.comresearchgate.net

Illustrative GC-MS Operating Conditions for this compound Analysis:

| Parameter | Condition |

| GC System | Agilent 8890 |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B MSD |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 35-500 amu |

Table 1: GC-MS Operating Conditions

Simulated GC-MS Data for a Synthesis Batch of this compound:

| Retention Time (min) | Compound Identity | Area % | Key Mass Fragments (m/z) |

| 5.8 | 2-(Hydroxymethylidene)propanedinitrile | 1.2 | 94, 67, 40 |

| 8.2 | This compound | 98.5 | [M]+, [M-CN]+, [M-OH]+ |

| 9.5 | Unidentified By-product | 0.3 | 110, 83, 56 |

Table 2: Simulated GC-MS Data

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile. openaccessjournals.com It is a cornerstone for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. nih.gov For 2-(Hydroxymethylidene)propanedinitrile and its derivatives, which may possess limited volatility, HPLC offers a robust and versatile analytical solution. lgcstandards.comunesp.br

The technique separates components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By employing detectors such as UV-Vis or mass spectrometry (LC-MS), both quantification and structural elucidation can be achieved. ukm.my For purity assessment of this compound, a gradient elution method is typically developed to ensure the separation of the main compound from any closely related impurities or starting materials.

Typical HPLC Method Parameters for Purity Analysis of this compound:

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

Table 3: HPLC Method Parameters

Representative HPLC Purity Data for a Purified Batch of this compound:

| Retention Time (min) | Component | Area % |

| 3.1 | Starting Material Impurity | 0.08 |

| 7.4 | This compound | 99.85 |

| 8.9 | Related Impurity A | 0.05 |

| 10.2 | Related Impurity B | 0.02 |

Table 4: Representative HPLC Purity Data

The development and validation of such chromatographic methods are critical steps in the chemical development of new entities like this compound, ensuring that the material produced is of high purity and well-characterized.

Environmental Transformation and Degradation Mechanisms of 2 Hydroxymethylidene Propanedinitrile Theoretical and Mechanistic Focus

Photolytic Pathways and Environmental Fate Modeling

The photolytic degradation of a chemical compound is contingent upon its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm) and the quantum yield of the subsequent photochemical reactions. For 2-(hydroxymethylidene)propanedinitrile, the presence of carbon-carbon double bonds and nitrile groups suggests potential for light absorption in the UV region.

Direct photolysis would involve the absorption of a photon by the molecule, leading to an excited state that could then undergo various transformations such as isomerization, cyclization, or fragmentation. The hydroxymethylidene group could be susceptible to photo-oxidation, potentially leading to the formation of more oxygenated species.

Indirect photolysis, mediated by photochemically generated reactive species in the environment like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•), is also a plausible degradation pathway. The double bond in 2-(hydroxymethylidene)propanedinitrile would be particularly susceptible to attack by hydroxyl radicals, a primary oxidant in sunlit surface waters and the atmosphere.

Environmental fate models, such as fugacity models, can be used to predict the partitioning of a chemical in different environmental compartments (air, water, soil, sediment). researchgate.net These models require input parameters like vapor pressure, water solubility, and octanol-water partition coefficient (Kow), which are currently not experimentally determined for Agn-PC-0ncln9. Theoretical estimations of these properties would be necessary for any modeling effort.

Table 1: Theoretical Photodegradation Parameters for this compound in Aquatic Environments

| Parameter | Estimated Value | Environmental Significance |

| Molar Absorptivity at 290 nm | Low to Moderate | Indicates potential for direct photolysis, though likely not a dominant process. |

| Quantum Yield | 0.01 - 0.1 | Represents a moderate efficiency of light energy conversion to chemical reaction. |

| Half-life (Direct Photolysis) | Weeks to Months | Suggests direct photolysis is a slow degradation process. |

| Half-life (Indirect Photolysis with •OH) | Hours to Days | Indicates that reaction with hydroxyl radicals is likely a major degradation pathway in sunlit waters. |

Hydrolytic Degradation Mechanisms under Varying Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. researchgate.net The rate of hydrolysis is significantly influenced by pH and temperature. For 2-(hydroxymethylidene)propanedinitrile, the nitrile groups are the most likely sites for hydrolysis.

Under neutral, acidic, or basic conditions, one or both of the nitrile groups (-CN) can undergo hydrolysis. This is typically a stepwise process. The first step is the conversion of the nitrile to an amide. Subsequently, the amide can be further hydrolyzed to a carboxylic acid, releasing ammonia. mdpi.com

The rate of hydrolysis is expected to be slow at neutral pH and to increase under both acidic and alkaline conditions. The presence of the hydroxymethylidene group could potentially influence the reactivity of the nitrile groups through electronic effects.

Table 2: Predicted Hydrolytic Half-lives of this compound at 25°C

| pH | Predicted Half-life | Predominant Degradation Products |

| 4 (Acidic) | Months to Years | 2-(hydroxymethylidene)propaneamide-nitrile, 2-(hydroxymethylidene)propanoic acid-nitrile |

| 7 (Neutral) | Years | Very slow hydrolysis to amide and carboxylic acid derivatives. |

| 9 (Alkaline) | Months to Years | 2-(hydroxymethylidene)propaneamide-nitrile, 2-(hydroxymethylidene)propanoic acid-nitrile |

Theoretical Studies of Biodegradation and Biotransformation Routes in Environmental Systems

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. semanticscholar.org The presence of nitrile groups in a molecule can make it susceptible to enzymatic attack by certain bacteria and fungi. researchgate.net These microorganisms may possess enzymes such as nitrilases or nitrile hydratases that can transform the nitrile functional group. semanticscholar.org

A plausible biodegradation pathway for 2-(hydroxymethylidene)propanedinitrile would involve the enzymatic hydrolysis of the nitrile groups to the corresponding amides and carboxylic acids, similar to chemical hydrolysis but occurring at a much faster rate under specific biological conditions. The resulting carboxylic acids could then potentially enter central metabolic pathways and be further broken down to carbon dioxide and water.

Table 3: Plausible Biotransformation Reactions for this compound

| Enzymatic Reaction | Initial Reactant | Resulting Product | Microbial Enzyme Class |

| Nitrile Hydrolysis | 2-(hydroxymethylidene)propanedinitrile | 2-(hydroxymethylidene)propaneamide-nitrile | Nitrile hydratase |

| Amide Hydrolysis | 2-(hydroxymethylidene)propaneamide-nitrile | 2-(hydroxymethylidene)propanoic acid-nitrile | Amidase |

| Oxidation | 2-(hydroxymethylidene)propanedinitrile | Carboxylic acid derivatives | Oxidoreductases |

| Reduction | 2-(hydroxymethylidene)propanedinitrile | 2-(hydroxymethyl)propanedinitrile | Reductases |

Emerging Research Frontiers and Future Outlook for 2 Hydroxymethylidene Propanedinitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like derivatives of 2-(hydroxymethylidene)propanedinitrile is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. beilstein-journals.orgnso-journal.org Flow chemistry, where reactions are run in continuously flowing streams through small-scale reactors, offers significant advantages over traditional batch processing. sci-hub.seresearchgate.net These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with reactive intermediates, and improved reproducibility. researchgate.netbeilstein-journals.org

For the synthesis of malononitrile (B47326) derivatives, flow chemistry has been successfully applied to tandem reactions, significantly reducing reaction times and improving yields while avoiding the complex separation of catalysts. google.com A key advantage is the ability to telescope multiple synthetic steps into a single continuous process, which minimizes waste from intermediate purifications and reduces manual operations. rsc.org Researchers have developed automated, machine-assisted syntheses for related nitrile-containing heterocycles, demonstrating the potential for on-demand production of valuable chemical entities. beilstein-journals.org For instance, a proof-of-concept flow synthesis of a key nicotinonitrile intermediate was achieved by telescoping three steps, starting from inexpensive commodity chemicals like acetone (B3395972) and malononitrile. researchgate.net

Automated synthesis platforms, often controlled by sophisticated software, are revolutionizing chemical discovery by enabling high-throughput screening and optimization of reaction conditions. nso-journal.orgsigmaaldrich.com These systems can perform thousands of reactions per day, rapidly generating data to identify optimal synthetic routes for compounds analogous to 2-(hydroxymethylidene)propanedinitrile. nso-journal.org

Table 1: Advantages of Flow Chemistry for Malononitrile Derivative Synthesis

| Feature | Advantage in Flow Chemistry | Reference |

| Heat & Mass Transfer | Superior efficiency due to high surface-to-volume ratio, allowing for precise temperature control and safer handling of exothermic reactions. | researchgate.netbeilstein-journals.org |

| Scalability | Linear scalability from lab to industrial production is more straightforward than batch processes. | beilstein-journals.org |

| Safety | Small reactor volumes minimize the inventory of hazardous materials at any given time, reducing risks associated with unstable intermediates. | sci-hub.sebeilstein-journals.org |

| Efficiency | Reduced reaction times (from hours to minutes) and often higher yields and selectivity. | beilstein-journals.orggoogle.com |

| Automation | Easily integrated with automated systems for high-throughput screening and process optimization. | beilstein-journals.orgnso-journal.org |

Exploration of Bio-Inspired Synthetic Strategies

The quest for greener and more selective synthetic methods has led to the exploration of bio-inspired strategies for producing complex nitriles. researchgate.netmdpi.com These approaches leverage the efficiency and specificity of biological systems, such as enzymes and whole cells, to catalyze chemical transformations under mild conditions. mdpi.comdntb.gov.ua

A significant area of research is the use of enzymes for the asymmetric synthesis of chiral malononitrile derivatives. rsc.org For example, a one-pot, two-stage photoenzymatic process has been developed that combines a photocatalytic Knoevenagel condensation with an asymmetric reduction catalyzed by an ene reductase. rsc.orgrsc.org This method produces a range of β-chiral malononitrile derivatives with high yields (up to 99%) and excellent enantioselectivity (>99% ee). rsc.orgrsc.org Another class of enzymes, aldoxime dehydratases, offers a cyanide-free route to nitriles from aldoximes and is being developed as a versatile biocatalytic platform. mdpi.com

Furthermore, researchers are designing synthetic catalysts that mimic the active sites of metalloenzymes like nitrile hydratase, which converts nitriles to amides. mdpi.comdntb.gov.ua Small-molecule ligands based on peptides containing amino acids like L-cysteine have been synthesized and combined with cobalt(III) or iron(III) to create catalysts that mimic the enzyme's function. mdpi.comdntb.gov.ua These bio-inspired systems represent a promising frontier for developing novel catalysts for nitrile transformations.

Computational Design of Next-Generation Derivatives with Tailored Functionalities

Computational chemistry has become an indispensable tool for designing next-generation derivatives of 2-(hydroxymethylidene)propanedinitrile with specific, tailored properties. nih.govresearchgate.net Techniques like Density Functional Theory (DFT) allow for the detailed investigation of molecular structures, electronic properties, and reactivity. nih.govresearchgate.netemerald.com By calculating parameters such as frontier molecular orbitals (HOMO-LUMO gaps), chemical hardness, and molecular electrostatic potential maps, scientists can predict the stability and reactivity of novel derivatives before undertaking laborious and costly experimental synthesis. nih.govacs.org

Molecular docking simulations are another powerful computational method used to predict how these molecules might interact with biological targets, such as proteins or enzymes. researchgate.netmdpi.com This in silico approach is crucial in drug discovery for screening libraries of virtual compounds and identifying promising candidates with high binding affinities. nih.govuni-mainz.de For example, docking studies have been used to evaluate nitrile-containing compounds as potential inhibitors for targets like the SARS-CoV-2 main protease and various kinases. researchgate.netnih.gov These computational predictions help to establish structure-activity relationships and guide the rational design of molecules with enhanced biological activity, such as antifungal or anticancer properties. acs.orgmdpi.com

Table 2: Application of Computational Methods in Designing Malononitrile Derivatives

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational frequencies. | Predicts molecular stability, reactivity, and spectroscopic properties. | nih.govresearchgate.netacs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transition energies and UV-Vis spectra. | Understands optical and electronic properties for materials science applications. | emerald.com |

| Molecular Docking | Simulation of ligand-protein binding interactions. | Predicts binding affinity and mode of action for potential drug candidates. | researchgate.netmdpi.comnih.gov |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assesses drug-likeness and potential toxicity profiles early in the design phase. | nih.govresearchgate.net |

Interdisciplinary Applications in Catalysis, Nanoscience, and Green Chemistry

The unique reactivity of 2-(hydroxymethylidene)propanedinitrile and its analogs makes them valuable in several interdisciplinary fields. researchgate.netderpharmachemica.com

Catalysis: Malononitrile derivatives are widely used as reactants in organocatalysis, particularly in Michael addition and Knoevenagel condensation reactions to form complex heterocyclic scaffolds like chromenes, pyrans, and spirooxindoles. mdpi.comacs.orgmdpi.comrsc.org The development of enantioselective organocatalytic methods provides access to chiral molecules of significant interest in medicinal chemistry. mdpi.commdpi.com

Nanoscience: In materials science, dinitrile compounds are used as building blocks for functional materials with specific optical or electronic properties. researchgate.netontosight.ai They can act as electron-acceptor moieties in the design of nonlinear optical chromophores and organic semiconductors. researchgate.net Furthermore, nitrile ligands are used to construct coordination polymers and metal-organic frameworks, and silver(I) complexes with dinitrile ligands have shown potential applications as antimicrobial materials with interesting conductive properties. rsc.orgresearchgate.net

Green Chemistry: There is a strong focus on developing environmentally benign synthetic routes for malononitrile derivatives. researchgate.netacs.org This includes the use of green solvents like water, catalyst-free reactions, and energy-efficient techniques such as microwave irradiation. derpharmachemica.comresearchgate.netuni-regensburg.denih.gov For instance, a light-driven cascade reaction for preparing benzylidenemalononitrile (B1330407) derivatives has been developed using water as the solvent, air as the terminal oxidant, and inexpensive, non-toxic catalysts. uni-regensburg.de

Challenges and Opportunities in Fundamental and Applied Research

Despite the significant progress, the chemistry of 2-(hydroxymethylidene)propanedinitrile and its derivatives presents both challenges and exciting opportunities.

Challenges:

Selectivity: Controlling the reaction pathways of the highly reactive malononitrile group can be challenging, leading to the formation of side products. rsc.org Achieving high chemo-, regio-, and stereoselectivity remains a key objective.

Toxicity: Malononitrile itself is toxic and can polymerize violently at elevated temperatures. nih.gov The potential toxicity and metabolic fate of its derivatives must be carefully assessed, especially for biological applications. nih.gov

Sustainability: While green methods are emerging, many conventional syntheses still rely on harsh conditions, toxic catalysts, or volatile organic solvents, posing environmental and safety concerns. sci-hub.seacs.org

Opportunities:

Drug Discovery: The versatility of the malononitrile scaffold provides vast opportunities for synthesizing libraries of novel compounds for screening against a wide range of biological targets, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

Advanced Materials: The electron-deficient nature of the dinitrile group can be exploited to design novel functional materials for electronics, photonics, and sensor technology. researchgate.netontosight.ai

Sustainable Chemistry: The development of fully biocatalytic or chemoenzymatic synthetic routes, as well as the expansion of flow chemistry and automated synthesis, offers the potential for highly efficient, safe, and sustainable production of these valuable compounds. sci-hub.semdpi.comrsc.org

The continued exploration of these emerging frontiers will undoubtedly unlock the full potential of 2-(hydroxymethylidene)propanedinitrile and its derivatives, paving the way for new discoveries and innovations across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.